Validated Synthetic Utility: Direct Conversion to 2,7-Diamino EGFR Inhibitor Scaffold
The primary documented use of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is as a synthetic intermediate in the preparation of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogs. This class of compounds has been validated as novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors [1]. In the reported synthetic sequence, the compound undergoes nucleophilic aromatic substitution at the C7 position, followed by further derivatization at the C2 position after oxidation of the methylthio group to a methylsulfonyl leaving group [2]. This two-step, site-selective functionalization is a key enabling feature of the scaffold. In contrast, simple 7-chloro-thiazolo[4,5-d]pyrimidines lacking the C2 functional handle cannot be used to access the same library of 2,7-diamino derivatives without significant synthetic route re-design.
| Evidence Dimension | Synthetic Versatility / Regiospecificity |
|---|---|
| Target Compound Data | Two-step orthogonal functionalization (C7 → C2) |
| Comparator Or Baseline | 7-Chlorothiazolo[4,5-d]pyrimidine (CAS 1353101-37-7): Only C7 functionalization possible |
| Quantified Difference | Access to 2,7-diamino scaffold vs. only 7-amino scaffold |
| Conditions | Literature-reported multi-step synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidines |
Why This Matters
For medicinal chemistry programs targeting EGFR, procurement of this exact intermediate ensures direct access to a known and biologically validated compound class, avoiding the time and cost of synthesizing the core from scratch.
- [1] Lin, R., et al. Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2333-2337. View Source
- [2] Bower, J., et al. Thienopyrimidines and thiazolopyrimidines for use in medicine. PCT Int. Appl. WO 2005117890 A2, 2005. View Source
